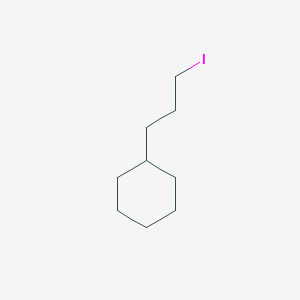

(3-Iodopropyl)cyclohexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodopropylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17I/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIMGPQSIIJKCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624257 | |

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147936-56-9 | |

| Record name | (3-Iodopropyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-Iodopropyl)cyclohexane for Advanced Research

This guide provides a comprehensive technical overview of (3-Iodopropyl)cyclohexane, a versatile alkyl iodide building block of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and its emerging applications, particularly as a cycloalkyl-containing linker in novel therapeutic modalities.

Introduction: The Cyclohexyl Moiety in Modern Drug Design

The cyclohexane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. Its three-dimensional structure can enhance metabolic stability, improve solubility, and provide a rigid framework for orienting pharmacophoric elements, thereby increasing binding affinity to biological targets. This compound serves as a key reagent for introducing this valuable motif, tethered by a flexible propyl chain, into a wide array of molecular architectures. The terminal iodide, an excellent leaving group, makes it a highly reactive electrophile for forging new carbon-carbon and carbon-heteroatom bonds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and analytical characteristics is fundamental to its effective use in the laboratory.

Chemical Structure and Properties

Below is a summary of the key chemical properties for this compound. While experimental data for some properties are not widely published, computed values from reliable sources provide a strong predictive basis for experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇I | [1] |

| Molecular Weight | 252.14 g/mol | [1] |

| CAS Number | 147936-56-9 | [1] |

| Appearance | Colorless to light yellow liquid (Predicted) | General knowledge |

| Boiling Point | Not experimentally reported; likely >200 °C at atm. pressure | General knowledge |

| Density | Not experimentally reported; predicted to be ~1.3-1.4 g/mL | General knowledge |

| Refractive Index | Not experimentally reported | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, acetone, ethyl acetate); insoluble in water. | General knowledge |

Spectroscopic Characterization

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 3.19 (t, J = 7.0 Hz, 2H): The triplet corresponding to the two protons on the carbon directly attached to the iodine atom (–CH₂–I). The downfield shift is due to the deshielding effect of the electronegative iodine.

-

δ 1.85-1.75 (m, 2H): A multiplet for the central methylene protons of the propyl chain (–CH₂–CH₂–CH₂–).

-

δ 1.70-1.60 (m, 5H): A complex multiplet arising from the protons on the cyclohexane ring adjacent to the propyl group and the methine proton.

-

δ 1.30-1.10 (m, 6H): A multiplet for the remaining methylene protons of the cyclohexane ring.

-

δ 0.95-0.80 (m, 2H): A multiplet for the most shielded protons on the cyclohexane ring.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ 40.0: Methylene carbon of the propyl chain attached to the cyclohexane ring.

-

δ 37.5: Methine carbon of the cyclohexane ring.

-

δ 33.0: Methylene carbons of the cyclohexane ring adjacent to the substituted carbon.

-

δ 26.5: Methylene carbons of the cyclohexane ring.

-

δ 26.0: Central methylene carbon of the propyl chain.

-

δ 7.0: Methylene carbon attached to the iodine atom (–CH₂–I).

Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 252. The fragmentation pattern would likely involve the loss of an iodine atom ([M-I]⁺) at m/z = 125, which would be a prominent peak. Other fragments would arise from the cleavage of the propyl chain and fragmentation of the cyclohexane ring.

Synthesis of this compound

This compound can be reliably synthesized from commercially available precursors. Two common and effective methods are detailed below.

Synthesis from 3-Cyclohexylpropan-1-ol via Appel Reaction

This method involves the conversion of the primary alcohol to the corresponding iodide using triphenylphosphine and iodine.

}

Appel Reaction for this compound Synthesis.Experimental Protocol:

-

To a stirred solution of 3-cyclohexylpropan-1-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.5 eq).

-

Slowly add a solution of iodine (1.2 eq) in DCM to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford this compound as a colorless oil.

Causality Behind Experimental Choices:

-

The use of imidazole acts as a mild base to neutralize the HI formed during the reaction, preventing side reactions.

-

Performing the reaction at 0 °C initially helps to control the exothermicity of the reaction.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the phosphonium intermediates.

Synthesis from (3-Bromopropyl)cyclohexane via Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for converting alkyl bromides or chlorides to alkyl iodides.[2]

}

Finkelstein Reaction for this compound Synthesis.Experimental Protocol:

-

Dissolve (3-Bromopropyl)cyclohexane (1.0 eq) in acetone in a round-bottom flask.

-

Add sodium iodide (1.5-2.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by GC-MS or TLC.

-

As the reaction proceeds, a white precipitate of sodium bromide will form.[2]

-

After completion, cool the reaction mixture to room temperature and filter off the sodium bromide precipitate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in a water-immiscible solvent such as diethyl ether or ethyl acetate and wash with water and then with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification by distillation under reduced pressure may be performed if necessary.

Causality Behind Experimental Choices:

-

Acetone is the solvent of choice because sodium iodide is soluble in it, while sodium bromide is not. This insolubility of the byproduct drives the equilibrium towards the formation of the desired alkyl iodide, in accordance with Le Châtelier's principle.[2]

-

Using an excess of sodium iodide ensures a high concentration of the nucleophile, favoring the Sₙ2 reaction.

Reactivity and Applications in Drug Development

This compound is a valuable electrophilic building block, primarily utilized in nucleophilic substitution reactions to introduce the 3-cyclohexylpropyl moiety.

Nucleophilic Substitution Reactions

The carbon atom attached to the iodine is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile formation of new bonds.

}

General Nucleophilic Substitution with this compound.Common Nucleophiles and Their Products:

-

Amines (Primary and Secondary): Alkylation of amines with this compound leads to the formation of secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of many biologically active compounds.

-

Thiols: Reaction with thiols or their corresponding thiolates yields thioethers.

-

Alcohols/Phenols: Williamson ether synthesis with alkoxides or phenoxides produces ethers.

-

Carboxylates: Formation of esters through reaction with carboxylate salts.

-

Azides: Synthesis of alkyl azides, which can be further transformed into amines or used in "click chemistry".

-

Cyanides: Formation of nitriles, which can be hydrolyzed to carboxylic acids or reduced to amines.

Role as a Linker in Advanced Therapeutics

The lipophilic and rigid nature of the cyclohexane group, combined with the flexibility of the propyl chain, makes the 3-cyclohexylpropyl group an attractive linker component in the design of complex therapeutic agents.

-

PROTACs (PROteolysis TArgeting Chimeras): In the field of targeted protein degradation, the linker connecting the target protein binder and the E3 ligase ligand is crucial for inducing a productive ternary complex. Cycloalkyl-based linkers, such as the one derived from this compound, can provide conformational rigidity that may be advantageous for optimizing the geometry of the ternary complex, potentially leading to enhanced degradation efficiency.[3]

-

GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. The 3-cyclohexylpropyl group can be incorporated into GPCR ligands as a hydrophobic tail or as a linker in bivalent ligands designed to target GPCR dimers or allosteric sites. This can lead to improved potency and selectivity.

While specific examples of marketed drugs containing the 3-cyclohexylpropyl moiety introduced via this compound are not readily found in public literature, its utility is evident in numerous patents for the synthesis of novel therapeutic candidates.

Safety and Handling

As with all alkyl iodides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Alkyl iodides are also generally sensitive to light and should be stored in amber bottles in a cool, dark place. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis and medicinal chemistry. Its ability to introduce the beneficial 3-cyclohexylpropyl moiety through straightforward nucleophilic substitution reactions makes it a key tool for the synthesis of novel small molecules. As the demand for compounds with optimized pharmacokinetic profiles continues to grow, the utility of reagents like this compound in the design of next-generation therapeutics, including PROTACs and sophisticated GPCR ligands, is set to expand.

References

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. [Link][2]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

An In-Depth Technical Guide to (3-Iodopropyl)cyclohexane

Introduction: Unveiling a Versatile Synthetic Building Block

(3-Iodopropyl)cyclohexane (CAS No. 147936-56-9) is a bifunctional organic molecule that holds considerable promise for researchers in organic synthesis and drug discovery.[1] This compound uniquely combines a lipophilic cyclohexane ring with a reactive primary alkyl iodide. The cyclohexane moiety is a prevalent scaffold in medicinal chemistry, often employed to improve metabolic stability, modulate lipophilicity, and provide a three-dimensional framework for interacting with biological targets. The terminal iodide, being an excellent leaving group, serves as a reactive handle for introducing the cyclohexylpropyl motif into a wide range of molecular architectures through nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its synthesis, reactivity, and potential applications, offering field-proven insights for its effective utilization in a research setting.

Physicochemical Properties: A Data-Driven Overview

A clear understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 147936-56-9 | PubChem[1] |

| Molecular Formula | C₉H₁₇I | PubChem[1] |

| Molecular Weight | 252.14 g/mol | PubChem[1] |

| IUPAC Name | 1-(3-iodopropyl)cyclohexane | PubChem[1] |

| Synonyms | 3-Cyclohexyl-1-iodopropane | PubChem[1] |

Synthesis of this compound: A Reliable Two-Step Approach

While direct iodination pathways can be challenging, a robust and highly reliable synthetic route to this compound proceeds from the commercially available and inexpensive starting material, 3-cyclohexyl-1-propanol.[2] This strategy involves a two-step sequence: initial conversion of the alcohol to a more stable alkyl halide (bromide or chloride) via the Appel reaction, followed by a halide exchange to the desired iodide using the Finkelstein reaction. This approach is favored due to its mild conditions, high yields, and broad functional group tolerance.[3][4][5]

Diagram of the Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Synthesis of (3-Bromopropyl)cyclohexane via Appel Reaction

The Appel reaction provides a mild and efficient method for converting primary alcohols to alkyl bromides with high fidelity.[3][4][6][7][8] The reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the bromide ion in an Sₙ2 fashion. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct.

Methodology:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Add triphenylphosphine (PPh₃, 1.2 eq.) followed by portion-wise addition of carbon tetrabromide (CBr₄, 1.2 eq.). Stir the resulting solution until all solids have dissolved.

-

Substrate Addition: Slowly add a solution of 3-cyclohexyl-1-propanol (1.0 eq.) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure (3-Bromopropyl)cyclohexane. The triphenylphosphine oxide byproduct can often be precipitated out from a nonpolar solvent like hexanes prior to chromatography.

Protocol 2: Synthesis of this compound via Finkelstein Reaction

The Finkelstein reaction is a classic and highly effective Sₙ2 reaction for converting alkyl chlorides or bromides to alkyl iodides.[5][9][10][11] The reaction is driven to completion by Le Châtelier's principle; sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not, causing it to precipitate out of solution.[5]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add anhydrous acetone and sodium iodide (NaI, 3.0 eq.).

-

Substrate Addition: Add (3-Bromopropyl)cyclohexane (1.0 eq.), synthesized in the previous step, to the flask.

-

Reaction Progression: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate (NaBr) indicates the reaction is proceeding. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the reaction mixture to remove the precipitated NaBr. Wash the solid with a small amount of cold acetone.

-

Purification: Combine the filtrates and concentrate under reduced pressure to remove the acetone. Dissolve the residue in diethyl ether and wash with a 10% aqueous solution of sodium thiosulfate (to remove any residual iodine), followed by water and brine.

-

Final Product: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound. The product is often of sufficient purity for subsequent use, but can be further purified by vacuum distillation if required.

Chemical Reactivity and Synthetic Applications

As a primary alkyl iodide, this compound is an excellent substrate for Sₙ2 reactions. The carbon-iodine bond is relatively weak and iodine is a superb leaving group, allowing for efficient displacement by a wide range of nucleophiles under mild conditions. This makes it a valuable reagent for introducing the 3-cyclohexylpropyl moiety into various molecular scaffolds.

Diagram of General Reactivity

Caption: Key Sₙ2 reactions of this compound.

Application Protocol 1: N-Alkylation of Amines

Alkylation of primary or secondary amines with this compound is a direct method for synthesizing more complex amines.[12] A key challenge is preventing over-alkylation, as the product amine can also be nucleophilic.[13] Using a non-nucleophilic base and appropriate stoichiometry can mitigate this issue.

Methodology:

-

Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq.) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).

-

Addition: Add this compound (1.1 eq.) dropwise to the stirred solution at room temperature.

-

Reaction: Heat the reaction to 50-70 °C and monitor by TLC. The reaction is typically complete within 6-24 hours.

-

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography to yield the tertiary amine.

Application Protocol 2: O-Alkylation of Phenols (Williamson Ether Synthesis)

Phenols can be readily O-alkylated to form aryl ethers.[14] The reaction requires a base to deprotonate the weakly acidic phenol, generating a more nucleophilic phenoxide ion.

Methodology:

-

Setup: Dissolve the phenol (1.0 eq.) in DMF or acetone.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), and stir the suspension for 30 minutes at room temperature.

-

Alkylation: Add this compound (1.2 eq.) to the mixture.

-

Reaction: Heat the reaction to 60-80 °C and stir until the starting phenol is consumed (monitor by TLC).

-

Workup: Cool the mixture, filter off the inorganic salts, and dilute the filtrate with water. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with 1 M NaOH (to remove unreacted phenol), water, and brine. Dry, concentrate, and purify by column chromatography.

Application Protocol 3: S-Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with primary alkyl halides to form thioethers.[15][16] The reaction is typically fast and high-yielding.

Methodology:

-

Setup: Dissolve the thiol (1.0 eq.) in a solvent such as ethanol or DMF.

-

Base Addition: Add a base like potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq., use with caution) to generate the thiolate anion.

-

Alkylation: Add this compound (1.05 eq.) to the reaction mixture.

-

Reaction: Stir at room temperature. The reaction is often complete in 1-4 hours.

-

Workup: Quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield the thioether, which can be purified by chromatography if necessary.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show complex, overlapping multiplets for the eleven protons on the cyclohexane ring, typically in the range of 0.8-1.8 ppm. The key diagnostic signals will be from the propyl chain:

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |

| ~3.20 ppm | Triplet | -CH₂-I | Deshielded by the electronegative iodine atom. |

| ~1.85 ppm | Multiplet | -CH₂- | Adjacent to both the iodomethylene and the cyclohexyl-methylene groups. |

| ~1.25 ppm | Multiplet | -CH₂- | Methylene group attached to the cyclohexane ring. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon environment. By analogy with 1-iodopropane, the carbon directly attached to the iodine will be the most downfield-shifted among the propyl chain carbons.

| Predicted Chemical Shift (δ) | Assignment |

| ~30-40 ppm | -CH₂- (attached to cyclohexane) |

| ~30-35 ppm | -CH₂- (central propyl carbon) |

| ~26 ppm | Cyclohexane carbons |

| ~7-10 ppm | -CH₂-I |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by C-H stretching and bending vibrations. The most characteristic, albeit weak, absorption will be for the C-I bond.

| Wavenumber (cm⁻¹) | Vibration |

| 2850-2930 | C-H stretch (sp³ C-H) |

| 1450 | C-H bend (scissoring) |

| 1150-1200 | CH₂-I wag |

| ~500-600 | C-I stretch (diagnostic) |

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z = 252 is expected to be weak or absent due to the facile cleavage of the weak C-I bond.

| m/z Value | Predicted Fragment | Interpretation |

| 252 | [C₉H₁₇I]⁺ | Molecular Ion (M⁺) |

| 127 | [I]⁺ | Iodine cation |

| 125 | [C₉H₁₇]⁺ | Loss of iodine radical (M - 127), likely base peak |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 41, 55, 69 | Alkyl fragments | Further fragmentation of the hydrocarbon backbone |

Role in Drug Discovery and Development

The incorporation of a cyclohexane ring is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. The 3D nature of the cyclohexane ring, compared to a flat aromatic ring, can lead to improved binding affinity through better shape complementarity with the target protein. Furthermore, the saturated carbocyclic nature of the ring increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with higher success rates in clinical development.

This compound serves as an ideal reagent to introduce this beneficial moiety. Its primary alkyl iodide functionality allows for the covalent attachment of the cyclohexylpropyl group to various nucleophilic sites (amines, phenols, thiols) commonly found in pharmacologically active scaffolds. This modification can be used to:

-

Modulate Lipophilicity: Tune the overall solubility and permeability of a drug candidate.

-

Explore Binding Pockets: The flexible three-carbon linker allows the bulky cyclohexane group to probe for hydrophobic pockets in a protein's active site, potentially increasing potency.

-

Improve Metabolic Stability: The cyclohexane ring is generally more resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than aromatic rings or linear alkyl chains.

Safety and Handling

As with all alkyl iodides, this compound should be handled with care in a well-ventilated fume hood. It is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container, protected from light, and in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for organic and medicinal chemists. Its straightforward synthesis from readily available starting materials and its predictable reactivity as a primary alkylating agent make it an attractive tool for introducing the beneficial 3-cyclohexylpropyl group. By leveraging its unique combination of a lipophilic, metabolically robust carbocycle and a reactive iodide, researchers can efficiently generate novel molecular entities with potentially enhanced pharmacological properties, thereby accelerating the drug discovery and development process.

References

- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811.

-

Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]

- Finkelstein, H. (1910). Über die Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

-

Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

-

Wikipedia. (n.d.). Finkelstein reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

-

PubChem. (n.d.). (R)-3-Cyclohexyl-propane-1,2-diamine. Retrieved from [Link]

-

AdiChemistry. (n.d.). Finkelstein Reaction | Explanation. Retrieved from [Link]

- Google Patents. (n.d.). Cyclohexyl ethers as fragrance compounds.

- Journal of Materials and Environmental Science. (2014).

-

PubMed. (n.d.). An improved CPG support for the synthesis of 3'-amine-tailed oligonucleotides. Retrieved from [Link]

-

SciSpace. (n.d.). Finkelstein reaction. Retrieved from [Link]

- ChemInform. (2010).

-

ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2022). Alkylation of Amines. Retrieved from [Link]

- JACS. (2024).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-1-(3-iodopropyl)cyclohexane. Retrieved from [Link]

- ResearchGate. (2011).

- White Rose eTheses Online. (n.d.).

- ResearchGate. (2016).

- Google Patents. (n.d.). Process for the preparation of alkylated phenols.

- BenchChem. (n.d.). Application Notes and Protocols for the Alkylation of Amines with (3-Bromobutyl)cyclopropane.

-

PubChem. (n.d.). 3-Cyclohexyl-1-propanol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Cyclohexylpropylamine. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

- Google Patents. (n.d.). Alkylation Process of Aromatic Amines.

-

YouTube. (2020). Alkylation of Amines, Part 3: with Alcohols. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Retrieved from [Link]

-

PMC. (2017). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]

-

Reddit. (2021). Synthesis of Cyclohexyl cyclopentyl Ether- would a bimolecular condensation work?. Retrieved from [Link]

-

YouTube. (2021). 22.3 Synthesis of Amines. Retrieved from [Link]

-

PMC. (2014). Synthesis-Driven Stereochemical Assignment of Marine Polycyclic Ether Natural Products. Retrieved from [Link]

- Google Patents. (n.d.). Alkylation catalyst and method for making alkylated phenols.

- Molecules. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.

-

MDPI. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]

- Dalton Transactions. (2015). Heteroleptic phenoxyimino tin(ii) bis(trimethylsilyl)amides for the synthesis of poly(diester-alt-ethers) from cyclohexene oxide and succinic anhydride.

-

YouTube. (2021). Synthesis of thiols and thioether. Retrieved from [Link]

Sources

- 1. This compound | C9H17I | CID 22279825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Cyclohexyl-1-propanol | C9H18O | CID 70763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 10. Finkelstein Reaction [organic-chemistry.org]

- 11. adichemistry.com [adichemistry.com]

- 12. youtube.com [youtube.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

- 16. Thioether Formation - Wordpress [reagents.acsgcipr.org]

An In-Depth Technical Guide to (3-Iodopropyl)cyclohexane for Advanced Research and Development

This guide provides a comprehensive technical overview of (3-Iodopropyl)cyclohexane, a valuable building block for researchers, scientists, and drug development professionals. This document delves into its fundamental properties, synthesis, reactivity, and applications, with a focus on providing actionable insights for laboratory use.

Core Molecular Attributes of this compound

This compound is a saturated carbocyclic compound featuring a cyclohexane ring appended to a three-carbon alkyl chain terminated by an iodine atom. This structure imparts a unique combination of lipophilicity from the cyclohexane moiety and reactivity from the primary alkyl iodide.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇I | PubChem[1] |

| Molecular Weight | 252.14 g/mol | PubChem[1] |

| CAS Number | 147936-56-9 | PubChem[1] |

| IUPAC Name | 1-(3-iodopropyl)cyclohexane | PubChem[1] |

| Computed XLogP3 | 4.3 | PubChem |

| Canonical SMILES | C1CCC(CC1)CCCI | PubChem[1] |

| InChI Key | SMIMGPQSIIJKCC-UHFFFAOYSA-N | PubChem[1] |

Synthesis and Chemical Reactivity

The synthesis of this compound is most commonly achieved through nucleophilic substitution reactions, leveraging the conversion of a more readily available precursor.

Synthetic Pathway: From Alcohol to Alkyl Iodide

A robust and widely applicable method for the preparation of this compound involves a two-step process starting from the commercially available 3-cyclohexylpropan-1-ol. This pathway is favored for its high efficiency and the relative stability of the intermediates.

Caption: Synthetic route to this compound.

Causality in Experimental Choices:

-

Step 1: Activation of the Hydroxyl Group: The hydroxyl group of an alcohol is a poor leaving group. To facilitate its displacement, it is converted into a better leaving group, such as a mesylate or tosylate. Methanesulfonyl chloride is often chosen due to its high reactivity and the good leaving group ability of the resulting mesylate anion. The use of a non-nucleophilic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction without competing in the subsequent substitution.

-

Step 2: The Finkelstein Reaction: This classic Sₙ2 reaction is an equilibrium process. To drive the reaction to completion, Le Chatelier's principle is exploited. Sodium iodide is soluble in acetone, while the sodium mesylate byproduct is not. The precipitation of the salt from the reaction mixture effectively removes it from the equilibrium, shifting the reaction towards the formation of the desired alkyl iodide.[2]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations.

Materials:

-

3-Cyclohexylpropan-1-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Sodium iodide (NaI)

-

Acetone, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step 1: Preparation of 3-Cyclohexylpropyl Methanesulfonate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyclohexylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-cyclohexylpropyl methanesulfonate, which can often be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 3-cyclohexylpropyl methanesulfonate (1.0 eq) in anhydrous acetone.

-

Add sodium iodide (1.5 - 2.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium mesylate) indicates the reaction is proceeding.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated aqueous Na₂S₂O₃ to remove any residual iodine, followed by water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity Profile

As a primary alkyl iodide, this compound is an excellent substrate for Sₙ2 reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, making this compound highly reactive towards a wide range of nucleophiles.

Caption: Reactivity of this compound with various nucleophiles.

This high reactivity makes it a versatile reagent for introducing the 3-cyclohexylpropyl moiety into various molecular scaffolds.

Applications in Research and Drug Development

The incorporation of a cyclohexane ring into a molecule can significantly impact its pharmacological properties. The lipophilicity of the cyclohexane group can enhance membrane permeability and bioavailability. Furthermore, its rigid, three-dimensional structure can help to lock a molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a biological target.

Role as an Alkylating Agent in Medicinal Chemistry

This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary function is as an alkylating agent, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Example Application: Synthesis of Novel Heterocyclic Compounds

One of the key applications of this compound is in the alkylation of heterocyclic systems. For instance, it can be used to alkylate the nitrogen atom of a pyrazole ring, a common scaffold in many pharmaceutical agents.

Caption: Alkylation of a pyrazole with this compound.

This type of reaction is fundamental in constructing libraries of compounds for high-throughput screening in drug discovery programs. The 3-cyclohexylpropyl group can probe lipophilic pockets in target proteins, potentially enhancing binding affinity and modulating the pharmacokinetic profile of the parent molecule.

Spectroscopic Characterization

While a comprehensive, publicly available, and peer-reviewed set of spectra for this compound is not readily found, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

~3.2 ppm (t, 2H): The two protons on the carbon directly attached to the iodine atom (-CH₂-I) are expected to be the most downfield due to the deshielding effect of the electronegative iodine. They would likely appear as a triplet due to coupling with the adjacent methylene group.

-

~1.8-1.9 ppm (m, 2H): The protons of the central methylene group of the propyl chain (-CH₂-CH₂-CH₂-).

-

~0.8-1.8 ppm (m, 13H): A complex multiplet region corresponding to the protons of the cyclohexane ring and the methylene group adjacent to the ring.

¹³C NMR Spectroscopy (Predicted)

-

~6-8 ppm: The carbon directly attached to iodine (C-I).

-

~25-40 ppm: A series of peaks corresponding to the carbons of the cyclohexane ring and the propyl chain.

-

The exact chemical shifts will depend on the solvent and the specific conformation of the cyclohexane ring.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 252.

-

Key Fragmentation Patterns:

-

Loss of iodine: A prominent peak at m/z = 125, corresponding to the cyclohexylpropyl cation ([C₉H₁₇]⁺).

-

Cleavage of the propyl chain, leading to various smaller fragments.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar alkyl iodides, it may cause skin and eye irritation. It may also be harmful if swallowed or inhaled.

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes and prevent inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its high reactivity as a primary alkyl iodide, combined with the beneficial physicochemical properties imparted by the cyclohexane moiety, makes it an attractive building block for the synthesis of novel and complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link][2]

Sources

A Technical Guide to (3-Iodopropyl)cyclohexane: Structure, Properties, and Applications in Synthetic Chemistry

Abstract: This technical guide provides a comprehensive overview of (3-Iodopropyl)cyclohexane, a valuable saturated carbocyclic alkyl iodide. The document details its structural features, IUPAC nomenclature, and key physicochemical properties. It presents a validated synthetic protocol for its preparation, grounded in the Finkelstein reaction, and discusses methods for its purification and characterization. The guide further explores the chemical reactivity of the C-I bond, highlighting its utility in nucleophilic substitution reactions and the formation of organometallic intermediates. Finally, it contextualizes the role of this compound as a strategic building block in medicinal chemistry and fragment-based drug discovery, offering insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 1-(3-iodopropyl)cyclohexane .[1] It is also commonly referred to by several synonyms, which are often encountered in chemical supplier catalogs and literature databases:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 147936-56-9.[1][2]

Chemical Structure

This compound consists of a cyclohexane ring connected to a three-carbon propyl chain, which is terminated by an iodine atom. The cyclohexane ring exists predominantly in a chair conformation to minimize steric and torsional strain. The propyl group can occupy either an equatorial or axial position, with the equatorial conformation being significantly more stable and thus more populated at equilibrium.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary

The key computed physical and chemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification procedures, and assessing its potential as a drug fragment.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇I | PubChem[1] |

| Molecular Weight | 252.14 g/mol | PubChem[1][2] |

| IUPAC Name | 1-(3-iodopropyl)cyclohexane | PubChem[1] |

| CAS Number | 147936-56-9 | PubChem[1][2] |

| SMILES Code | C1CCC(CC1)CCCI | PubChem[2] |

| XLogP3 (Lipophilicity) | 4.6 | PubChem |

| Heavy Atom Count | 10 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Purification

Rationale for Synthetic Strategy

Alkyl iodides are most commonly and efficiently prepared from the corresponding alkyl bromides or chlorides via a halide exchange reaction, known as the Finkelstein reaction. This approach is favored because alkyl chlorides and bromides are often more readily available or cheaper to synthesize than the corresponding alcohols, and the conversion to the iodide is typically high-yielding. The reaction relies on the differential solubility of sodium halides in acetone; sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. According to Le Châtelier's principle, the precipitation of the sodium halide byproduct drives the equilibrium towards the formation of the desired alkyl iodide.

Caption: Synthetic pathway via the Finkelstein reaction.

Proposed Experimental Protocol: Synthesis via Finkelstein Reaction

This protocol describes the synthesis of this compound from its corresponding bromide precursor, (3-Bromopropyl)cyclohexane.[3]

Materials:

-

(3-Bromopropyl)cyclohexane (1.0 eq)

-

Sodium iodide (NaI, 1.5 eq)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3-Bromopropyl)cyclohexane and anhydrous acetone.

-

Addition of Reagent: Add sodium iodide to the solution. The mixture will likely become a slurry.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours, evidenced by the formation of a significant white precipitate (NaBr).

-

Workup - Quenching: After cooling to room temperature, filter the reaction mixture to remove the precipitated NaBr. Concentrate the filtrate under reduced pressure to remove most of the acetone.

-

Workup - Extraction: Redissolve the residue in diethyl ether. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate (to remove any residual iodine, which appears as a purple or brown color), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Expected Spectroscopic Signatures:

-

¹H NMR: Expected signals would include a multiplet for the protons of the cyclohexane ring, and distinct multiplets for the three methylene groups of the propyl chain. The methylene group adjacent to the iodine (-CH₂-I) would be the most downfield-shifted of the propyl protons, appearing around δ 3.2 ppm.

-

¹³C NMR: The carbon attached to the iodine (-CH₂-I) will be the most characteristic signal, appearing significantly upfield (around δ 5-10 ppm) due to the heavy atom effect of iodine. Other signals will correspond to the remaining propyl carbons and the carbons of the cyclohexane ring.

-

IR Spectroscopy: Characteristic C-H stretching vibrations for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. A C-I stretching vibration may be observed in the far-IR region (around 500-600 cm⁻¹), though it can be weak.

Chemical Reactivity and Synthetic Utility

The Carbon-Iodine Bond: A Versatile Functional Handle

The C-I bond in this compound is the molecule's primary site of reactivity. Iodine is an excellent leaving group due to its large size and the relative weakness of the C-I bond, making the compound an ideal substrate for Sₙ2 reactions. This reactivity allows for the facile introduction of the cyclohexylpropyl moiety into a wide array of molecules.

Application in Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This is a cornerstone of its utility as a synthetic building block.

Examples of Nucleophilic Substitution:

-

With Amines: Forms secondary or tertiary amines, useful in the synthesis of biologically active compounds.

-

With Azides: Reaction with sodium azide yields an alkyl azide, which can be subsequently reduced to a primary amine or used in "click" chemistry reactions.

-

With Cyanides: Forms a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine, effectively extending the carbon chain.

-

With Thiolates: Generates thioethers, a common functional group in various pharmaceutical agents.

Formation of Organometallic Reagents

The compound can be used to prepare organometallic reagents, such as Grignard reagents, by reacting with magnesium metal in an ethereal solvent. The resulting cyclohexylpropylmagnesium iodide is a potent carbon nucleophile that can react with electrophiles like aldehydes, ketones, and esters to form new C-C bonds.

Relevance in Medicinal Chemistry and Drug Discovery

The Cyclohexyl Moiety as a Bioisostere and Lipophilic Scaffold

In drug design, the cyclohexane ring is often used as a bioisostere for a phenyl ring. It provides a similar three-dimensional scaffold but is saturated, which can improve metabolic stability by removing sites susceptible to aromatic oxidation. The lipophilic nature of the cyclohexane group can enhance a molecule's ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. The incorporation of such saturated carbocycles is a common strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4]

This compound as a Building Block for Fragment Elaboration

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small molecular fragments.[5] this compound is an excellent example of a "linker" or "scaffold" fragment. The reactive iodide serves as a handle for covalently attaching the fragment to a target protein, particularly to nucleophilic residues like cysteine.[5] Alternatively, in non-covalent inhibitor design, the iodide can be replaced via substitution reactions to link the cyclohexylpropyl group to other pharmacophoric fragments, allowing for systematic exploration of a target's binding site. This process, known as fragment growing or linking, is a key strategy in hit-to-lead optimization.

Caption: Workflow for Fragment-Based Drug Discovery (FBDD).

Conclusion

This compound is a synthetically versatile building block with significant potential for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the predictable reactivity of its carbon-iodine bond make it an ideal substrate for introducing the valuable cyclohexylpropyl motif. The lipophilic and metabolically robust nature of this scaffold, combined with the reactive handle provided by the iodide, positions this compound as a strategic tool for constructing complex molecular architectures and for developing novel therapeutic agents through modern drug discovery paradigms like FBDD.

References

-

PubChem. 1-Iodo-1-(3-iodopropyl)cyclohexane. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. Iodocyclohexane. Available from: [Link]

-

PubChemLite. (3-iodopropyl)cyclopropane (C6H11I). Available from: [Link]

-

PubChem. 3-(3-Iodoprop-2-ynyl)cyclohexyne. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (3-Iodopropyl)cyclopentane. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (3-Bromopropyl)cyclohexane. National Center for Biotechnology Information. Available from: [Link]

-

NIST. 1,3-Diisopropyl cyclohexane. NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. (3-Chloropropyl)cyclohexane. Available from: [Link]

-

YouTube. Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. Available from: [Link]

-

PubChem. 3-Iodocyclohexene. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. Available from: [Link]

- Google Patents. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

- Google Patents. Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.

-

The Weizmann Institute of Science. THE REACTION OF O(P-3) WITH CYCLOHEXANE CLUSTERS. Available from: [Link]

-

PubChem. Tri-isopropyl cyclohexane. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Isopropylcyclohexane. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products. Available from: [Link]

Sources

- 1. This compound | C9H17I | CID 22279825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 147936-56-9|this compound|BLD Pharm [bldpharm.com]

- 3. (3-Bromopropyl)cyclohexane | C9H17Br | CID 96426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of (3-Iodopropyl)cyclohexane via the Finkelstein Reaction

Abstract

This guide provides an in-depth exploration of the Finkelstein reaction for the synthesis of (3-Iodopropyl)cyclohexane, a valuable alkyl iodide intermediate in organic synthesis. Moving beyond a simple procedural outline, this document elucidates the core mechanistic principles, offers a field-tested experimental protocol, and discusses critical parameters for process optimization and validation. It is intended for researchers, chemists, and drug development professionals who require a robust and reliable method for halogen exchange reactions.

The Finkelstein Reaction: Mechanistic Principles and Strategic Considerations

The Finkelstein reaction, named after the German chemist Hans Finkelstein, is a cornerstone of synthetic organic chemistry for the conversion of alkyl chlorides and bromides into alkyl iodides.[1][2] The reaction's efficacy stems from its elegant manipulation of fundamental chemical principles, primarily the SN2 mechanism and Le Chatelier's principle.[2][3][4]

The SN2 Mechanism and Stereochemistry

The reaction proceeds through a bimolecular nucleophilic substitution (SN2) pathway.[1][5] In this single-step mechanism, the iodide ion (I⁻) acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the leaving group (chloride or bromide). This "backside attack" occurs concurrently with the departure of the leaving group, proceeding through a trigonal bipyramidal transition state. A critical consequence of this mechanism is the inversion of stereochemistry at the reaction center.[2][3] While the substrate in this guide, (3-halopropyl)cyclohexane, is achiral, this stereochemical inversion is a crucial consideration for chiral substrates.

The Principle of Equilibrium Displacement

The Finkelstein reaction is technically an equilibrium process.[1] Its synthetic utility arises from driving this equilibrium to completion. The classic approach employs anhydrous acetone as the solvent. Sodium iodide (NaI) is highly soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) are poorly soluble.[6][7] As NaCl or NaBr form, they precipitate out of the solution. According to Le Chatelier's principle, the continuous removal of a product from the reaction mixture forces the equilibrium to shift decisively toward the formation of the desired alkyl iodide.[7][8][9] The use of thoroughly dried acetone is paramount; the presence of water can increase the solubility of the sodium halide byproducts, hindering the reaction's progress to completion.[10]

Substrate Scope and Leaving Group Choice

The SN2 mechanism is highly sensitive to steric hindrance.[3][7] Consequently, the Finkelstein reaction is most efficient for primary alkyl halides, such as (3-halopropyl)cyclohexane.[6][11] The reaction also works well for secondary halides, though at a slower rate. Tertiary halides are unsuitable as they predominantly undergo elimination reactions.[7]

While both alkyl chlorides and bromides can be used, alkyl bromides are generally more reactive due to the lower carbon-bromine bond strength and the better leaving group ability of bromide compared to chloride.[11] For even greater reactivity, alcohols can be converted to their corresponding tosylate or mesylate esters, which are excellent leaving groups for this transformation.[1][4][11]

Synthesis of this compound: A Practical Protocol

This section details a reliable, step-by-step procedure for the synthesis of this compound from (3-Bromopropyl)cyclohexane.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |

| (3-Bromopropyl)cyclohexane | 205.13 | 10.0 g (8.13 mL) | 1.0 | Starting material |

| Sodium Iodide (NaI) | 149.89 | 11.0 g | 1.5 | Must be dry |

| Anhydrous Acetone | 58.08 | 100 mL | - | Reagent grade, dried over molecular sieves |

| Diethyl Ether | 74.12 | ~150 mL | - | For extraction |

| 5% aq. Sodium Thiosulfate | - | ~50 mL | - | For workup |

| Saturated aq. NaCl (Brine) | - | ~50 mL | - | For workup |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | For drying |

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (11.0 g, 73.4 mmol).

-

Solvent Addition: Add anhydrous acetone (100 mL) to the flask. Stir the mixture at room temperature until the sodium iodide is fully dissolved.

-

Substrate Addition: Using a syringe or dropping funnel, add (3-Bromopropyl)cyclohexane (10.0 g, 48.7 mmol) to the acetone solution.

-

Reaction Execution: Heat the mixture to a gentle reflux (approx. 56°C). As the reaction proceeds, a fine white precipitate of sodium bromide (NaBr) will become visible, indicating the reaction is progressing.

-

Monitoring: Monitor the reaction for 4-6 hours. The reaction can be tracked by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material.

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a Büchner funnel to remove the precipitated NaBr. Wash the solid precipitate with a small amount of fresh acetone (~20 mL) to recover any entrained product.

-

Solvent Removal: Combine the filtrates and concentrate them using a rotary evaporator to remove the acetone.

-

Aqueous Workup: Transfer the residual oil to a separatory funnel using diethyl ether (~75 mL). Wash the organic layer sequentially with 50 mL of deionized water, 50 mL of 5% aqueous sodium thiosulfate solution (to remove any trace iodine coloration), and finally with 50 mL of brine.

-

Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product as a clear, colorless to pale yellow oil.

Process Optimization and Troubleshooting

-

Anhydrous Conditions: The single most critical parameter is the exclusion of water. Ensure all glassware is oven-dried and the acetone is truly anhydrous.[10]

-

Excess Iodide: Using a stoichiometric excess of sodium iodide (typically 1.5 equivalents) helps drive the equilibrium forward and ensures complete conversion of the starting bromide.

-

Reaction Temperature: While refluxing in acetone is standard, gentle heating is sufficient. Overheating is unnecessary and can promote side reactions in more sensitive substrates.

-

Discoloration: If the final product or reaction mixture develops a purple or brown tint, it is likely due to the formation of molecular iodine (I₂). The sodium thiosulfate wash during workup is specifically designed to quench this by reducing I₂ back to colorless I⁻.

Characterization of this compound

Validation of the final product is essential. The following table summarizes the expected spectroscopic data for the successful synthesis of this compound.

| Technique | Expected Data | Interpretation |

| 1H NMR | δ ~3.2 ppm (t, 2H); 1.8-0.8 ppm (m, 13H) | The triplet at ~3.2 ppm corresponds to the two protons on the carbon directly attached to the iodine (-CH₂-I). The remaining signals are from the cyclohexyl ring and the other two methylene groups of the propyl chain.[12] |

| 13C NMR | δ ~7 ppm (C-I); 26-40 ppm | The most upfield signal (excluding TMS) at ~7 ppm is characteristic of a carbon bonded to iodine. Other signals correspond to the remaining aliphatic carbons.[12] |

| IR Spectroscopy | 2920-2850 cm⁻¹ (strong); 1450 cm⁻¹; ~590 cm⁻¹ | Strong C-H stretching vibrations for the sp³ carbons.[13] The C-I stretch is expected at a low frequency, typically around 500-600 cm⁻¹. |

| Mass Spec (EI) | M⁺ at m/z = 252.04 | Molecular ion peak corresponding to the formula C₉H₁₇I.[14] A characteristic fragmentation pattern would show a loss of iodine (m/z = 127). |

Safety and Handling

-

Alkyl Halides: (3-Bromopropyl)cyclohexane and the product this compound are irritants and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Acetone and diethyl ether are highly flammable. Ensure all heating is performed using a heating mantle and that no open flames are present.

-

Reagents: Handle all chemicals according to their Safety Data Sheets (SDS).

Conclusion

The Finkelstein reaction offers a highly effective and reliable pathway for the synthesis of this compound from its corresponding bromide. By understanding the underlying SN2 mechanism and leveraging the principle of solubility to drive the reaction equilibrium, researchers can consistently obtain high yields of this versatile synthetic intermediate. The protocol and insights provided herein serve as a robust foundation for the practical application of this classic and powerful transformation in a modern research setting.

References

-

Wikipedia. Finkelstein reaction. [Link]

-

SATHEE. Finkelstein Reaction. [Link]

-

AdiChemistry. FINKELSTEIN REACTION | EXPLANATION. [Link]

-

Grokipedia. Finkelstein reaction. [Link]

-

BYJU'S. Finkelstein Reaction. [Link]

-

Online Organic Chemistry Tutor. Finkelstein Reaction. [Link]

-

Askiitians. What is the reaction mechanism of sodium iodide (NaI) in acetone with an alkyl halide?. [Link]

-

Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. [Link]

-

sathee jee. Finkelstein Reaction. [Link]

-

Chemistry Stack Exchange. Why does Finkelstein reaction only work with R-Cl and NaI?. [Link]

-

Henry Rzepa's Blog. The mystery of the Finkelstein reaction. [Link]

-

Taylor & Francis. Finkelstein reaction – Knowledge and References. [Link]

-

PubChem, NIH. This compound. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclohexane. [Link]

-

Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 3. grokipedia.com [grokipedia.com]

- 4. jk-sci.com [jk-sci.com]

- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 7. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]

- 8. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. adichemistry.com [adichemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. This compound | C9H17I | CID 22279825 - PubChem [pubchem.ncbi.nlm.nih.gov]

electrophilicity of (3-Iodopropyl)cyclohexane

An In-depth Technical Guide to the Electrophilicity of (3-Iodopropyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of this compound, a valuable building block in organic synthesis and medicinal chemistry. We will dissect the molecular features—electronic, steric, and the nature of the leaving group—that collectively define its reactivity. This document moves beyond theoretical principles to offer field-proven insights into its application, particularly in nucleophilic substitution reactions. Detailed experimental protocols, quantitative comparisons, and mechanistic diagrams are provided to equip researchers and drug development professionals with a thorough understanding of how to effectively utilize this versatile reagent.

Introduction: Understanding Electrophilicity in Context

In the landscape of modern drug discovery and organic synthesis, the ability to predictably form new carbon-carbon and carbon-heteroatom bonds is paramount. This hinges on the fundamental reaction between a nucleophile (an electron-rich species) and an electrophile (an electron-poor species).[1][2] An electrophile's reactivity, or its "electrophilicity," quantifies its ability to attract electrons from a nucleophile to form a new covalent bond.[3] Alkyl halides are classic examples of carbon electrophiles, where a halogen atom's electronegativity polarizes the carbon-halogen bond, rendering the carbon atom electron-deficient and susceptible to nucleophilic attack.[4][5]

Among alkyl halides, organoiodides represent a class of highly effective electrophiles. This enhanced reactivity is not due to the carbon-iodine bond's polarity, which is the least polar among the halogens, but rather to the exceptional ability of iodide to function as a leaving group.[6][7] this compound is a prime example of such a reagent. It features a primary alkyl iodide, which is sterically accessible, attached to a cyclohexyl moiety via a flexible propyl linker. This combination makes it an important tool for introducing the C(sp³)-rich cyclohexylpropyl group into molecules, a strategy often employed in medicinal chemistry to enhance properties such as lipophilicity and metabolic stability, which can improve a drug candidate's pharmacokinetic profile.[8][9]

This guide will explore the structural and electronic factors that govern the , detail its primary reaction pathways, and provide practical methodologies for its use.

Molecular Characteristics Governing Electrophilicity

The electrophilic nature of the terminal carbon in this compound is a composite of several key factors.

Electronic Effects: The Polarity of the C-I Bond

The carbon-halogen (C-X) bond is inherently polar due to the greater electronegativity of the halogen atom compared to carbon. This creates a permanent dipole, with the carbon atom bearing a partial positive charge (δ+) and the halogen a partial negative charge (δ-).[4] This δ+ charge on the carbon is the primary driver of its electrophilicity, as it creates an attractive electrostatic force for an incoming nucleophile.[2][4]

However, among the halogens, iodine is the least electronegative. Consequently, the C-I bond is the least polar C-X bond. While this might suggest lower reactivity, the dominant factor in the reactivity of alkyl halides in nucleophilic substitution is not bond polarity, but the stability of the leaving group.

The Iodide Anion: An Exceptional Leaving Group

The rate of a nucleophilic substitution reaction is critically dependent on the leaving group's ability to depart and stabilize the negative charge it takes with it.[10] Good leaving groups are typically weak bases.[6][11] The halide ions' basicity decreases down the group: F⁻ > Cl⁻ > Br⁻ > I⁻. Iodide (I⁻) is the weakest base among the common halides because it is a large, highly polarizable anion that can effectively delocalize the negative charge over a large volume.[6][7] This inherent stability makes it an excellent leaving group, dramatically increasing the rate of nucleophilic substitution reactions.[10][11]

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | C-F | C-Cl | C-Br | C-I |

| Bond Length (Å) | 1.39 | 1.78 | 1.93 | 2.14 |

| Bond Dissociation Energy (kJ/mol) | 452 | 351 | 293 | 213 |

| Leaving Group Ability in SN2 | Poor | Fair | Good | Excellent |

Causality Insight: The data in Table 1 illustrates a crucial trade-off. While the C-I bond is the longest and weakest, making it easier to break, the primary reason for its superior reactivity in substitution reactions is the stability of the resulting iodide anion. This stability lowers the activation energy of the transition state, accelerating the reaction.[10]

Steric Profile: The Role of the Cyclohexyl Group

Steric hindrance plays a significant role in determining the accessibility of an electrophilic center.[3][12] Bulky groups near the reaction site can physically block the approach of a nucleophile, slowing down or preventing reactions, particularly those that follow an SN2 mechanism.[12][13]

In this compound, the electrophilic carbon is a primary (1°) carbon at the end of a three-carbon chain. This chain provides critical separation from the bulky cyclohexyl ring. As a result, the steric hindrance at the reaction center is minimal, comparable to that of other primary alkyl iodides like 1-iodobutane. The cyclohexane ring primarily exists in a stable chair conformation to minimize steric strain, and the propyl chain has rotational freedom, further ensuring the electrophilic site remains accessible.[14][15] This low level of steric hindrance strongly favors the SN2 pathway over other mechanisms.[5][12]

Reactivity and Mechanistic Pathways

The molecular features of this compound—a primary carbon center, an excellent leaving group, and low steric hindrance—predominantly favor a bimolecular nucleophilic substitution (SN2) mechanism.

The SN2 Pathway: A Concerted Mechanism

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack").[16][17] As the new bond between the nucleophile and the carbon forms, the bond between the carbon and the leaving group simultaneously breaks.[16]

This mechanism involves a five-coordinate transition state where the carbon atom is momentarily bonded to both the incoming nucleophile and the departing leaving group. The reaction rate is dependent on the concentrations of both the alkyl halide and the nucleophile, hence the term "bimolecular" (SN2).[2][16]

Note: The DOT script above is a conceptual representation. For actual rendering, image files for the cyclohexane ring would be needed or it could be represented with text/nodes.

Diagram 1: The SN2 reaction of this compound.

Competing Reactions: E2 Elimination

While SN2 is the dominant pathway, a competing reaction, bimolecular elimination (E2), can also occur. In an E2 reaction, a base removes a proton from the carbon adjacent to the one bearing the leaving group (the β-carbon), leading to the formation of a double bond. This reaction is also a single, concerted step.

E2 is favored by:

-

Strong, sterically hindered bases: A bulky base like potassium tert-butoxide may find it easier to abstract a proton from the periphery of the molecule than to perform a backside attack on the α-carbon.

-

Higher temperatures: Elimination reactions often have a higher activation energy than substitution and are favored by increased thermal energy.

For this compound, E2 is generally a minor pathway unless a strong, bulky base is intentionally used. With most common nucleophiles (e.g., CN⁻, N₃⁻, RCOO⁻, RS⁻), substitution is the major product.

Experimental Evaluation and Application

The electrophilicity of an alkyl halide can be quantified by measuring its reaction rate with a standard nucleophile under controlled conditions.

Quantitative Reactivity: Kinetic Studies

Kinetic experiments provide the most direct measure of electrophilicity. By reacting different (3-halopropyl)cyclohexane derivatives with a nucleophile like sodium azide in a polar aprotic solvent (e.g., DMF) and monitoring the reaction progress over time, one can determine the relative reaction rates.

Causality Insight: A polar aprotic solvent is chosen because it solvates the cation (e.g., Na⁺) but does not strongly solvate the anion (the nucleophile). This leaves the nucleophile "bare" and highly reactive, ensuring the observed rate differences are primarily due to the electrophile's properties (specifically, the leaving group), not solvent effects that could mask its intrinsic reactivity.[1][18]

Table 2: Hypothetical Relative SN2 Reaction Rates with Azide (N₃⁻)

| Electrophile | Relative Rate (krel) |

| (3-Iodo propyl)cyclohexane | ~200,000 |

| (3-Bromo propyl)cyclohexane | ~10,000 |

| (3-Chloro propyl)cyclohexane | ~200 |

| (3-Fluoro propyl)cyclohexane | 1 |

This data is illustrative, based on established leaving group trends for SN2 reactions.[6][11] The data clearly demonstrates the vastly superior electrophilic character of the iodo-derivative for substitution reactions, driven by the leaving group ability of iodide.

Protocol: Synthesis of N-(3-Cyclohexylpropyl)aniline

This protocol details a representative SN2 reaction, demonstrating the practical use of this compound as an electrophile to alkylate an amine.

Objective: To synthesize N-(3-Cyclohexylpropyl)aniline via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, as a mild base)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Diagram 2: Experimental workflow for the synthesis of N-(3-Cyclohexylpropyl)aniline.

Step-by-Step Methodology:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF, aniline (1.2 eq), and finely ground potassium carbonate (2.0 eq). Stir the suspension for 10 minutes.

-

Scientist's Insight: Anhydrous conditions are used to prevent water from competing as a nucleophile. K₂CO₃ is a mild, heterogeneous base used to neutralize the HI acid formed during the reaction, preventing the protonation and deactivation of the aniline nucleophile.

-

-

Addition: Add this compound (1.0 eq) to the stirring suspension via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours.

-

Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and diethyl ether.

-